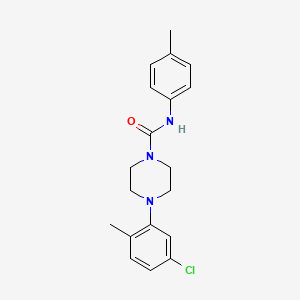

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

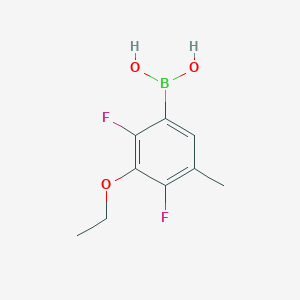

This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen . Acetamide derivatives are found in a wide range of pharmaceuticals and have various biological activities .

Molecular Structure Analysis

The compound contains a fluorophenyl group, a furanyl group, and a morpholinoethyl group attached to an acetamide core. These groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorophenyl, furanyl, and morpholinoethyl groups .Applications De Recherche Scientifique

Antifungal and Antimicrobial Activities

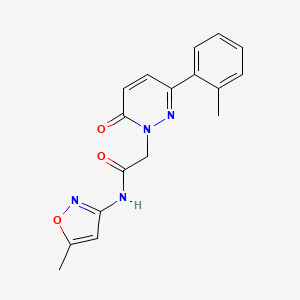

2-(4-Fluorophenyl)-N-(2-(Furan-2-Yl)-2-Morpholinoethyl)Acetamide derivatives exhibit significant antifungal and antimicrobial properties. Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrate fungicidal activity against Candida and Aspergillus species. Optimization of these derivatives has led to compounds with improved plasmatic stability and broad-spectrum antifungal activity against various fungal species, including molds and dermatophytes. These compounds have shown in vivo efficacy in reducing fungal loads in systemic Candida albicans infections in murine models (Bardiot et al., 2015).

Anticancer and Kinase Inhibitory Properties

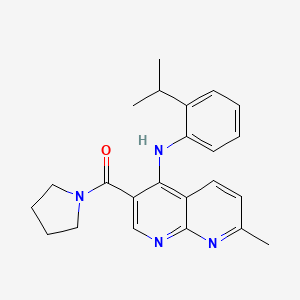

The structure-activity relationship studies of thiazolyl N-benzyl-substituted acetamide derivatives have unveiled their potential in inhibiting Src kinase, a critical enzyme in cancer proliferation pathways. These derivatives exhibit selective inhibitory activity against Src kinase, contributing to their potential as anticancer agents. Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia, highlighting their potential therapeutic applications in oncology (Fallah-Tafti et al., 2011).

Anticonvulsant Effects

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, particularly those with an alpha-furan-2-yl group, have shown excellent anticonvulsant properties. These compounds are effective in protecting against seizures induced by maximal electroshock in mice, with some derivatives offering protection levels comparable to phenytoin, a well-known anticonvulsant drug. This indicates their potential utility in treating epilepsy and other seizure-related disorders (Kohn et al., 1993).

Fluorinating Agent Applications

N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been identified as effective site-selective electrophilic fluorinating agents. These compounds demonstrate the ability to fluorinate various organic substrates under mild conditions, showcasing their utility in organic synthesis and pharmaceutical compound modification (Banks et al., 1996).

Structural and Binding Studies

Structural analysis and binding studies of acetamide derivatives, particularly those related to 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have contributed to a better understanding of their interaction with biological targets. These studies include single-crystal XRD, CT DNA/BSA binding, and antimicrobial activity assessments, providing insights into their potential biomedical applications (Raj, 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEZLIPQTGHNAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)